tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-14-9-8-13(21)10-12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKROYWWRVTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Methodology
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Chlorination : Treatment of 2-bromo-1H-indole with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C introduces chlorine at position 5.
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Conditions :
Palladium-Catalyzed Borylation at Position 2
The boronate ester is introduced via Miyaura borylation, a robust method for aryl boronates.
General Borylation Protocol
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Reagents :
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5-Chloro-2-bromo-1H-indole (1.0 equiv)
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Bis(pinacolato)diboron (1.2 equiv)
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PdCl(dppf) (5 mol%)
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Potassium acetate (2.0 equiv)
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Conditions :
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Solvent: 1,4-Dioxane
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Temperature: 80°C, 12 hours under argon
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Workup: Extraction with ethyl acetate, drying (NaSO), column chromatography (hexane/ethyl acetate)
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Yield: 65–70%
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Optimization Data
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc) | 58 |
| Catalyst | PdCl(dppf) | 70 |
| Ligand | None | 12 |
| Ligand | XPhos | 63 |
| Solvent | Toluene | 55 |
| Solvent | 1,4-Dioxane | 70 |
Key Insight : PdCl(dppf) in 1,4-dioxane maximizes yield due to enhanced stability of the palladium complex.
Boc Protection of the Indole Nitrogen
The Boc group is introduced to prevent side reactions during subsequent synthetic steps.
Protection Protocol
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Reagents :
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5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv)
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Di-tert-butyl dicarbonate (BocO, 2.0 equiv)
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4-Dimethylaminopyridine (DMAP, 1.5 equiv)
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature, 6 hours
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Workup: Quenching with NaHCO, extraction with ethyl acetate, column chromatography (hexane/ethyl acetate)
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Yield: 85–90%
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Characterization Data
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: δ 8.18 (d, J = 8.8 Hz, 1H), 7.52 (s, 1H), 7.30 (d, J = 8.8 Hz, 1H), 6.45 (s, 1H), 1.58 (s, 9H).
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: δ 150.2 (C=O), 142.1 (B-O), 128.7–114.3 (aromatic carbons), 84.5 (Boc C), 27.7 (Boc CH).
Alternative Synthetic Routes
Direct Borylation of Pre-Protected Indole
An alternative strategy involves Boc protection prior to borylation:
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Protect 5-chloro-1H-indole with BocO.
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Brominate at position 2 using NBS.
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Perform Miyaura borylation.
Outcome : Lower yield (50–55%) due to steric hindrance from the Boc group during borylation.
One-Pot Halogenation-Borylation
A streamlined approach combines halogenation and borylation in a single pot:
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Conditions : Sequential addition of NCS and bis(pinacolato)diboron with Pd catalysis.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency:
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Residence Time : 30 minutes at 100°C.
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Catalyst Loading : Reduced to 2 mol% PdCl(dppf).
Challenges and Solutions
Boronate Ester Hydrolysis
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylate derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed, and the reactions are often carried out in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylate derivatives.
Reduction: Indole-3-amine derivatives.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of indole compounds can exhibit significant activity against various cancer cell lines. The incorporation of boron into the structure may enhance its efficacy by facilitating interactions with biological targets involved in cancer progression.
2. Drug Development
- As a scaffold in drug design, tert-butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can be modified to create analogs with improved pharmacological profiles. Research indicates that compounds with similar structures have been successful in targeting specific enzymes or receptors implicated in disease pathways.
Organic Synthesis Applications
1. Boron Chemistry
- The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan) allows for unique reactivity patterns in organic synthesis. This compound can serve as a boron source in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
2. Synthesis of Complex Molecules
- It can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it suitable for further transformations such as nucleophilic substitutions and cycloadditions.
Material Science Applications
1. Polymer Chemistry
- The compound may find applications in the development of new polymers with tailored properties. Its structural characteristics can enhance the thermal stability and mechanical strength of polymer matrices.
2. Sensor Development
- Research into the use of boron-containing compounds for sensor applications has been expanding. The unique electronic properties of this compound could be exploited for creating sensors capable of detecting specific ions or small molecules.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of indole derivatives. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
Case Study 2: Synthetic Applications
In a recent publication focused on boron chemistry in organic synthesis, researchers utilized this compound as a key intermediate for synthesizing complex natural products . The study highlighted its versatility and efficiency in generating diverse chemical entities.
Mechanism of Action
The mechanism by which tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, reacting with electrophiles to form new bonds. The indole ring can interact with biological targets, potentially leading to therapeutic effects.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The boronic acid moiety targets electrophilic carbon atoms, facilitating the formation of new bonds.
Biological Targets: The indole ring can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Positional Isomers of Boronate Substituents
Compounds with boronate groups at different positions on the indole core exhibit distinct reactivities and applications:
Notes:
- The position of the boronate significantly impacts cross-coupling efficiency. Position 2 (target compound) and 5 are preferred for sterically accessible coupling sites .
- The absence of a chlorine substituent in the C5-boronate analog (CAS 864771-44-8) simplifies synthesis but reduces electronic diversity for downstream modifications .
Variations in Substituents
Substituents like halogens, cyano groups, or heterocycles alter solubility, stability, and biological activity:
Notes:
Core Structure Variations
Replacing the indole scaffold with indazole or isoindoline alters pharmacological profiles:
Notes:
Biological Activity
tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS Number: 2778875-08-2) is a synthetic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 377.67 g/mol. The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence biological activity through various mechanisms.
The biological activity of this compound primarily revolves around its interaction with cellular targets such as enzymes and receptors. The presence of the indole ring suggests potential interactions with the serotonin receptor system, while the dioxaborolane may facilitate interactions with various proteins involved in cellular signaling pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit several biological activities:
- Antitumor Activity : Some studies have shown that indole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Compounds containing boron have been reported to possess antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function.
- Neuroprotective Effects : The ability of indole derivatives to modulate neurotransmitter systems may provide neuroprotective effects in models of neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study examining the effects of various indole derivatives on cancer cell lines, this compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.2 |
| HT-29 | 6.7 |
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial efficacy of boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 3: Neuroprotective Effects
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound could reduce cell death significantly compared to control groups. This suggests potential neuroprotective properties that warrant further investigation.
Q & A
Basic Questions
Q. What are the established synthetic routes for tert-butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?
- Methodology :
- Step 1 : Protect the indole NH group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) to form the Boc-protected intermediate .
- Step 2 : Introduce the boronate ester via Miyaura borylation or palladium-catalyzed cross-coupling. For example, react with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst in a solvent like 1,4-dioxane at 80–100°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is this compound typically employed in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Role : Acts as the boronic ester partner. Combine with aryl/heteroaryl halides (e.g., bromides) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
- Conditions : Use a polar aprotic solvent (DMF, THF), a base (K₂CO₃ or Cs₂CO₃), and heat (60–100°C) under inert atmosphere. Monitor reaction progress via TLC or LC-MS .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boron integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and bond parameters (e.g., B–O bond length: ~1.36 Å) .
- FTIR : Confirm functional groups (e.g., B–O stretch at ~1350 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Guidelines :
- Moisture Sensitivity : Store under argon or nitrogen in a desiccator. Use anhydrous solvents .
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can reaction conditions be optimized to improve coupling efficiency in palladium-catalyzed reactions using this boronate ester?
- Optimization Strategies :
- Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or XPhos Pd G3 for improved turnover .
- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance solubility and reactivity.
- Additives : Include ligands (e.g., SPhos) or phase-transfer agents (e.g., TBAB) to enhance stability .
- Temperature Gradient : Perform reactions at 60°C, 80°C, and 100°C to identify optimal thermal conditions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Troubleshooting :
- Starting Material Purity : Use HPLC-grade reagents and pre-dry solvents over molecular sieves.
- Oxygen/Moisture Control : Employ Schlenk lines or gloveboxes for moisture-sensitive steps .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deboronation or Boc-deprotection) and adjust stoichiometry .
Q. How do computational methods like DFT aid in understanding the molecular conformation of this compound?
- DFT Application :
-
Geometry Optimization : Compare DFT-calculated bond lengths/angles with X-ray data (e.g., C–B bond: 1.58 Å calc. vs. 1.57 Å exp.) .
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Electronic Structure : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in cross-couplings .
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Conformational Stability : Simulate rotational barriers of the tert-butyl group to assess steric effects.
Parameter X-ray Data DFT Calculation B–O Bond Length (Å) 1.36 1.35 C–B Bond Length (Å) 1.57 1.58 Dihedral Angle (°) 12.3 12.5
Q. What are the stability profiles of this compound under varying storage conditions, and how do degradation products affect its reactivity?
- Stability Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
